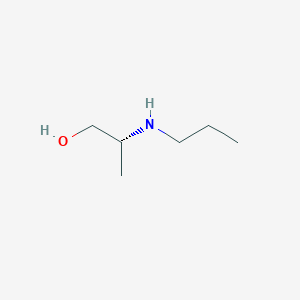

(2R)-2-(Propylamino)propan-1-OL

説明

(2R)-2-(Propylamino)propan-1-OL is a chiral secondary alcohol with a propylamino group (-NHCH₂CH₂CH₃) at the second carbon in the R-configuration. Its molecular formula is C₆H₁₅NO (molecular weight: 117.19 g/mol).

特性

分子式 |

C6H15NO |

|---|---|

分子量 |

117.19 g/mol |

IUPAC名 |

(2R)-2-(propylamino)propan-1-ol |

InChI |

InChI=1S/C6H15NO/c1-3-4-7-6(2)5-8/h6-8H,3-5H2,1-2H3/t6-/m1/s1 |

InChIキー |

RBDMEECWQBIBGN-ZCFIWIBFSA-N |

異性体SMILES |

CCCN[C@H](C)CO |

正規SMILES |

CCCNC(C)CO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing (2R)-2-(Propylamino)propan-1-OL involves the reductive amination of acetone with propylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the (2R) configuration. This method often involves the use of chiral ligands in metal-catalyzed reactions.

Industrial Production Methods: Industrial production of (2R)-2-(Propylamino)propan-1-OL may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed.

化学反応の分析

Types of Reactions:

Oxidation: (2R)-2-(Propylamino)propan-1-OL can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents like alkyl halides or acyl chlorides are typically used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Secondary amines, alcohols.

Substitution: Ethers, esters.

科学的研究の応用

Chemistry:

Chiral Synthesis: (2R)-2-(Propylamino)propan-1-OL is used as a chiral building block in the synthesis of various chiral compounds, including pharmaceuticals and agrochemicals.

Catalysis: It serves as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.

Biology:

Enzyme Inhibition: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.

Medicine:

Pharmaceuticals: (2R)-2-(Propylamino)propan-1-OL is explored for its potential therapeutic applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry:

Organic Synthesis: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial chemicals.

作用機序

The mechanism of action of (2R)-2-(Propylamino)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

類似化合物との比較

Structural and Functional Analysis:

- The 2-methylphenyl group also contributes to hydrophobic interactions in tissue binding .

- (2R)-2-(Dibenzylamino)propan-1-OL: The dibenzyl substituents significantly increase lipophilicity (logP ~3.5 estimated), which may improve blood-brain barrier penetration but reduce aqueous solubility. This contrasts with the target compound’s simpler structure, favoring renal excretion .

- Indolyloxy Derivatives: The methoxy and indole groups in these analogs enable strong binding to α₁-adrenoceptors, as evidenced by antiarrhythmic efficacy. The absence of these groups in (2R)-2-(Propylamino)propan-1-OL suggests weaker receptor affinity but possibly fewer off-target effects .

- Dichlorophenyl Derivative : The 2,6-dichlorophenyl group introduces steric and electronic effects, likely enhancing binding to microbial targets. The target compound’s propyl group may instead favor interactions with amine transporters or ion channels .

Research Findings and Implications

- Solubility and Stability: The hydroxyl group in (2R)-2-(Propylamino)propan-1-OL likely grants higher water solubility than prilocaine (which requires lipid-rich environments for anesthesia). However, the amino group’s basicity (pKa ~9-10) may limit solubility under physiological pH .

- Receptor Interactions: While indolyloxy derivatives show α₁-adrenoceptor binding (IC₅₀ ~50 nM), the target compound’s simpler structure may shift selectivity toward β-adrenoceptors or other amine-sensitive targets .

- Metabolic Pathways : Unlike prilocaine (metabolized via hydrolysis to o-toluidine), the target compound’s primary alcohol group may undergo glucuronidation or oxidation, reducing toxicity risks associated with aromatic amine metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。